7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III

Overview

Description

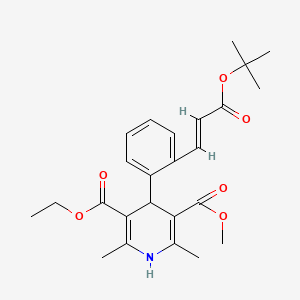

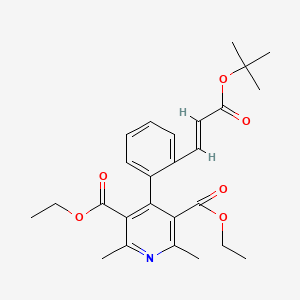

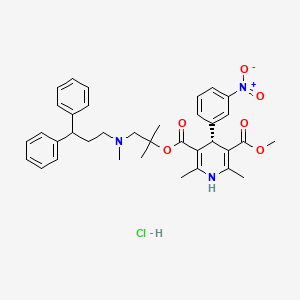

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is a chemical compound known for its role as an intermediate in the synthesis of docetaxel, an antineoplastic agent used in cancer treatment . This compound is a derivative of baccatin III, a natural product extracted from the yew tree, and is characterized by its complex molecular structure and significant biological activity.

Mechanism of Action

Target of Action

The primary target of Cabazitaxel Impurity (DiTroc) is the microtubules in tumor cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .

Mode of Action

Cabazitaxel Impurity (DiTroc) acts as a microtubule inhibitor . It binds to microtubules, stabilizing them and preventing their disassembly . This disrupts the normal cell cycle, leading to cell death . Importantly, Cabazitaxel Impurity (DiTroc) has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to penetrate the blood-brain barrier more readily than other taxanes .

Biochemical Pathways

Cabazitaxel Impurity (DiTroc) affects the cell division process by interfering with the normal function of microtubules . It also has an impact on the NF-kB signaling pathway , which is involved in immune and inflammatory responses, among other processes .

Pharmacokinetics

Cabazitaxel Impurity (DiTroc) exhibits linear pharmacokinetics . Following intravenous infusion, plasma concentrations can be described by a three-compartment pharmacokinetic model . The terminal elimination half-life is comparable to that of docetaxel .

Result of Action

Cabazitaxel Impurity (DiTroc) has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines . It has been found to be significantly more potent than docetaxel in cancer cell lines with MDR-mediated acquired resistance to docetaxel .

Action Environment

The efficacy of Cabazitaxel Impurity (DiTroc) can be influenced by various environmental factors. For instance, it has been found to be more effective in certain types of tumors, such as castration-resistant prostate cancer . Additionally, its ability to cross the blood-brain barrier suggests that it may be particularly effective in treating tumors of the central nervous system .

Preparation Methods

The preparation of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III typically involves synthetic chemical methods. The process generally includes the protection of hydroxyl groups at positions 7 and 10 with trichloroethoxycarbonyl groups, followed by the deacetylation at position 10 . The reaction conditions often require the use of organic solvents such as chloroform, methanol, and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.

Reduction: This can lead to the formation of alcohols from ketones or aldehydes.

Substitution: The trichloroethoxycarbonyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is primarily used in the field of medicinal chemistry as an intermediate in the synthesis of docetaxel, a chemotherapy medication . Its applications extend to:

Chemistry: Used in the synthesis of complex organic molecules.

Biology: Studied for its biological activity and potential therapeutic effects.

Industry: Employed in the pharmaceutical industry for the large-scale production of docetaxel.

Comparison with Similar Compounds

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is unique due to its specific protective groups and its role as an intermediate in docetaxel synthesis. Similar compounds include:

Baccatin III: The parent compound from which it is derived.

10-Deacetyl Baccatin III: Another intermediate in the synthesis of taxanes.

Docetaxel: The final product in the synthesis pathway.

These compounds share structural similarities but differ in their functional groups and specific roles in the synthesis of antineoplastic agents.

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWPKVRCMDIMRN-UGDYBXLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III in the synthesis of Docetaxel?

A: 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is a crucial protected intermediate in the synthesis of Docetaxel. It is synthesized from 10-deacetylbaccatin III by selectively protecting the 7 and 10 hydroxyl groups with 2,2,2-trichloroethoxycarbonyl (Troc) groups []. This protection strategy is crucial to ensure that the subsequent condensation reaction with (4S,5R)-N-tert-butoxycarbonyl-2-(4-methoxy)phenyl-4-phenyl-1,3-oxazolidinyl-5-carboxylic acid occurs specifically at the desired position of the molecule, leading to the formation of the Docetaxel precursor. Following the condensation reaction, the Troc protecting groups are removed under reducing conditions to yield the final Docetaxel product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)